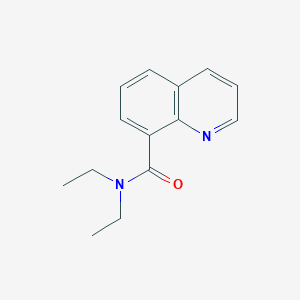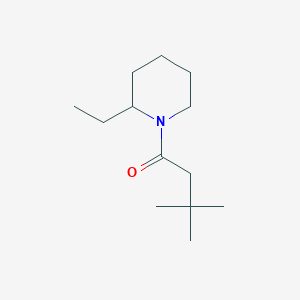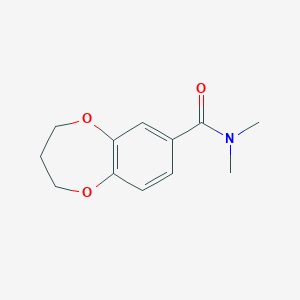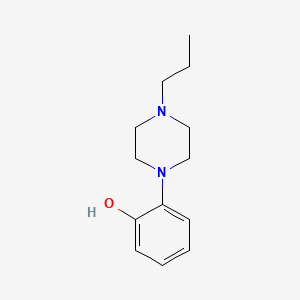
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate, also known as MQPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of pharmacology. MQPC is a piperidine derivative that has shown promising results in various studies, particularly in its ability to inhibit certain enzymes and receptors in the body.
作用機序
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate works by inhibiting certain enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate (NMDA) receptor. By blocking these enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can help regulate neurotransmitter levels in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can help researchers better understand the mechanisms behind various medical conditions, and develop more targeted treatments. However, one limitation of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its potential toxicity at high doses, which can make it difficult to determine the optimal dosage for therapeutic use.
将来の方向性
There are several potential future directions for research on Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy treatments. Additionally, further research is needed to better understand the optimal dosage and potential side effects of Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate for therapeutic use.
合成法
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can be synthesized through a series of chemical reactions involving piperidine, quinoline-8-carboxylic acid, and methyl chloroformate. The process involves the use of various reagents and solvents, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
科学的研究の応用
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to inhibit the growth of cancer cells by blocking certain enzymes and receptors involved in cell proliferation. In Alzheimer's and Parkinson's research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has shown potential as a neuroprotective agent, protecting brain cells from damage and degeneration.
特性
IUPAC Name |
methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)13-7-10-19(11-8-13)16(20)14-6-2-4-12-5-3-9-18-15(12)14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICFGVROGBEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)